![molecular formula C31H34N4O4S B2800764 N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide CAS No. 422292-73-7](/img/structure/B2800764.png)
N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(furan-2-yl)methyl]-4-{[4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C31H34N4O4S and its molecular weight is 558.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticonvulsant Activity : Research on quinazolinone derivatives has demonstrated significant anticonvulsant activities. A study highlighted the synthesis and anticonvulsant activity of novel 4‐Quinazolinone derivatives, indicating their potential as effective agents in managing convulsive disorders. The incorporation of amino acids within these compounds aimed to enhance their bioavailability and anticonvulsant efficacy, with several derivatives showing promising results in comparison to a reference drug (Noureldin et al., 2017).
Antimicrobial Agents : The development of thiazolidinone derivatives, involving quinazolinone structures, has been explored for their antimicrobial properties. One study synthesized a novel series of such compounds, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains. This highlights the potential utility of quinazolinone derivatives in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antitumor Activity : Quinazolinone derivatives have also been investigated for their antitumor properties. Research into water-soluble analogues of a quinazolin-4-one-based antitumor agent, CB30865, revealed that modifications aimed at increasing aqueous solubility resulted in compounds with enhanced cytotoxicity, retaining the biochemical characteristics of the parent compound. This suggests the therapeutic potential of such derivatives in cancer treatment (Bavetsias et al., 2002).
Inhibitors of Advanced Glycation End Products : Quinazolinone derivatives have shown potential as inhibitors of advanced glycation end products (AGEs), specifically pentosidine, which is implicated in various age-related and chronic diseases. A study on the reaction of N-(quinazolin-4-yl)amidine derivatives with hydroxylamine hydrochloride resulted in compounds that exhibited significant inhibitory activity against pentosidine formation, suggesting a potential therapeutic avenue for diseases associated with AGE accumulation (Okuda, Muroyama, & Hirota, 2011).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O4S/c36-28(32-17-16-22-7-2-1-3-8-22)21-40-31-34-27-11-5-4-10-26(27)30(38)35(31)20-23-12-14-24(15-13-23)29(37)33-19-25-9-6-18-39-25/h1-11,18,23-24H,12-17,19-21H2,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILFBZDWEQYTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
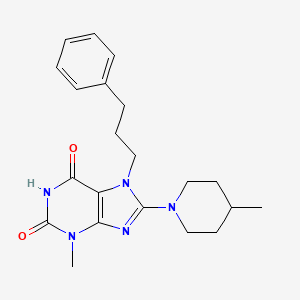
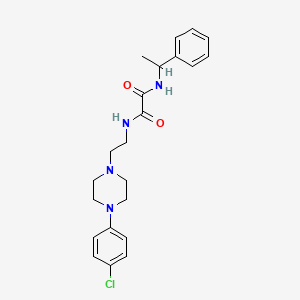
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)
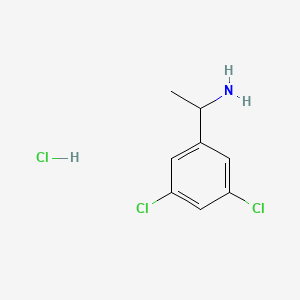

![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B2800690.png)



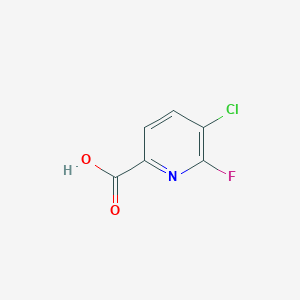
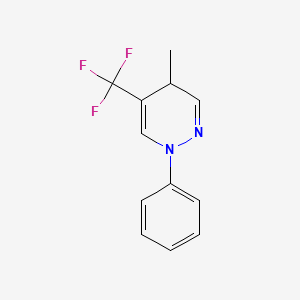
![1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea](/img/structure/B2800701.png)
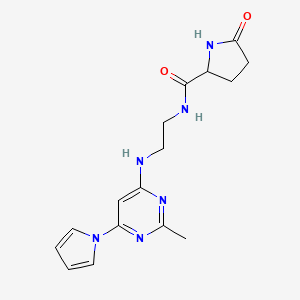
![3-[(6-O-alpha-L-Arabinopyranosyl-beta-D-glucopyranosyl)oxy]-1-octene](/img/structure/B2800704.png)
